1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine is a heterocyclic compound that features a unique combination of thiazole, pyridine, thiophene, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine typically involves multi-step reactions starting from readily available precursorsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, allowing for structural diversification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Evaluation of its pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share the thiazole and pyridine rings but differ in the position of the fusion and the attached functional groups.
Thiazolo[4,5-b]pyridines: Similar in structure but with different substitution patterns and potentially different biological activities.
Thiophene-piperidine derivatives: Compounds that contain thiophene and piperidine rings but lack the thiazolo[4,5-c]pyridine core.
Uniqueness
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and potentially novel pharmacological activities .
Properties
IUPAC Name |
2-(4-thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-5-16-9-13-14(1)20-15(17-13)18-6-2-11(3-7-18)12-4-8-19-10-12/h1,4-5,8-11H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXKMIDQQPXEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.